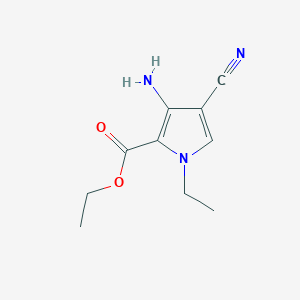

ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate

Description

Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with amino, cyano, and ethyl ester functional groups. Its structure is characterized by:

- Cyano group at position 4, contributing to electron-withdrawing effects and stability.

- Ethyl ester at position 2, influencing solubility and metabolic stability.

- N-ethyl substitution at position 1, modulating steric and electronic properties.

Properties

IUPAC Name |

ethyl 3-amino-4-cyano-1-ethylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-3-13-6-7(5-11)8(12)9(13)10(14)15-4-2/h6H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXRQEFVXYWAHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=C1C(=O)OCC)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate has found applications in various fields of scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the treatment of infectious diseases and cancer.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

Antimicrobial Activity: Targets bacterial cell membrane components.

Anticancer Activity: Inhibits enzymes involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their distinguishing features:

Critical Observations :

- Electron-Withdrawing Groups (EWGs): The cyano group in the target compound and analogues (e.g., 11b) enhances electrophilicity, facilitating nucleophilic attacks. In contrast, trifluoromethyl groups (CF₃) in provide strong inductive effects, improving metabolic stability.

- Solubility : Ethyl esters (target compound, 11b) confer moderate solubility in organic solvents, while carboxylic acid derivatives (e.g., compound 211) exhibit higher polarity and aqueous solubility.

Yield and Purity :

Physicochemical and Spectroscopic Properties

- Spectroscopic Data :

Computational and Structural Insights

- DFT Studies: Conceptual DFT principles (e.g., electronegativity, Fukui functions) could predict reactive sites, such as the amino group’s nucleophilicity or the cyano group’s electrophilicity .

Biological Activity

Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole ring, which is recognized for its diverse biological activities. This article provides an in-depth exploration of its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Molecular Formula: C10H13N3O2

Molar Mass: 205.23 g/mol

CAS Number: 145162-36-3

The compound consists of an ethyl ester linked to a pyrrole ring with amino and cyano functional groups. These structural features contribute to its reactivity and potential biological activity.

Synthesis Methods

This compound can be synthesized through various organic reactions, including:

- Cyclization Reactions: Involving the reaction of ethyl acetoacetate with appropriate amines under acidic conditions.

- Condensation Reactions: Combining ethyl 3-aminocrotonate with formamide followed by cyclization.

These methods allow for controlled synthesis, enabling the modification of substituents to tailor the compound's properties for specific biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity: Studies have shown that pyrrole derivatives can inhibit cancer cell growth. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

- Antimicrobial Properties: The compound may exhibit activity against bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents .

- Enzyme Inhibition: Pyrrole derivatives are known to modulate enzyme activity, which can be beneficial in treating diseases where enzyme dysregulation is a factor .

The biological activity of this compound is attributed to several mechanisms:

- Binding Affinity: The amino and cyano groups can form hydrogen bonds and engage in electrostatic interactions with biological macromolecules such as proteins and nucleic acids, influencing their function.

- Inhibition of Enzymatic Pathways: Compounds in this class may inhibit specific enzymes involved in cancer progression or microbial growth, thereby exerting their therapeutic effects .

Case Studies

Several studies have explored the biological activity of pyrrole derivatives:

- Cytotoxicity Studies: One study reported that derivatives similar to ethyl 3-amino-4-cyano compounds showed significant cytotoxicity against soft tissue sarcoma cell lines, indicating their potential as anticancer agents.

- Antimicrobial Testing: Another research effort demonstrated that certain pyrrole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their utility in combating infections .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Biological Activities |

|---|---|---|

| Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate | Methyl group instead of ethyl | Enhanced solubility and bioactivity |

| Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate | Methyl group at position 5 | Potentially different antimicrobial properties |

| Ethyl 3-amino-4-hydroxy-1H-pyrrole-2-carboxylate | Hydroxy group instead of cyano | May exhibit different reactivity profiles |

This table illustrates how variations in the structure can lead to distinct biological activities, emphasizing the importance of structural modifications in drug design.

Q & A

What are the common synthetic routes for ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate, and what critical reaction parameters influence yield and purity?

Methodological Answer:

The synthesis typically involves cyclization reactions using precursors like ethyl cyanoacetate, an amine (e.g., ethylamine), and a carbonyl compound (e.g., aldehyde or ketone). Key steps include:

- Cyclization : Conducted under inert atmosphere (N₂/Ar) with a base (e.g., K₂CO₃) at controlled temperatures (60–100°C) to form the pyrrole ring .

- Critical Parameters :

- Temperature : Excess heat may lead to side reactions (e.g., hydrolysis of the cyano group).

- Catalyst Selection : Bases like NaOEt enhance nucleophilic attack during ring closure.

- Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts (e.g., unreacted ethyl cyanoacetate) .

Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Amino Group : Broad singlet at δ 5.5–6.5 ppm (¹H) and δ 110–120 ppm (¹³C).

- Cyano Group : Sharp peak at δ 115–120 ppm (¹³C).

- Ester Group : Quartet for ethyl CH₂ at δ 4.1–4.3 ppm (¹H) and carbonyl at δ 165–170 ppm (¹³C) .

- IR Spectroscopy :

- Stretching vibrations for NH₂ (~3350 cm⁻¹), C≡N (~2240 cm⁻¹), and C=O (~1720 cm⁻¹) .

- Mass Spectrometry :

- Molecular ion peak [M+H]⁺ at m/z consistent with the molecular formula C₁₁H₁₄N₃O₂ .

How can researchers address contradictions in reported synthetic yields for similar pyrrole derivatives?

Methodological Answer:

- Systematic Parameter Screening : Vary catalysts (e.g., K₂CO₃ vs. NaOEt), solvents (polar vs. non-polar), and temperatures to identify optimal conditions .

- Computational Modeling : Use density functional theory (DFT) to simulate reaction pathways and identify energy barriers for competing reactions .

- Reproducibility Protocols : Document inert atmosphere integrity (e.g., Schlenk line use) and moisture control, as hydrolysis of the cyano group can skew yields .

What strategies enable selective functionalization of the amino and cyano groups for medicinal chemistry applications?

Methodological Answer:

- Amino Group :

- Cyano Group :

- Case Study : In analogs, introducing a benzyloxy group enhanced antimicrobial activity by 40% .

What in vitro assays are recommended to evaluate the antimicrobial potential of this compound?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Time-Kill Assays : Monitor bactericidal kinetics over 24 hours.

- Structure-Activity Relationship (SAR) : Compare with analogs lacking the cyano group, which showed reduced activity in similar studies .

How should storage conditions be optimized to maintain compound stability?

Methodological Answer:

- Physicochemical Properties :

- Melting Point : ~150–160°C (store below 25°C to prevent degradation).

- Solubility : Low in water; dissolve in DMSO or ethanol for biological assays .

- Storage :

- Inert Atmosphere : Use argon-filled vials to prevent oxidation of the amino group.

- Desiccant : Include silica gel to mitigate hygroscopicity .

How can discrepancies in biological activity data between this compound and its analogs be resolved?

Methodological Answer:

- Comparative Molecular Field Analysis (CoMFA) : Model steric/electronic effects of substituents (e.g., ethyl vs. methyl groups) on bioactivity .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., cyano group’s role in enhancing membrane permeability) .

- In Silico Docking : Predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.